molecular formula C16H14ClFO4 B2613887 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid CAS No. 938248-07-8

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid

Cat. No.: B2613887
CAS No.: 938248-07-8
M. Wt: 324.73
InChI Key: UVUCBJWIKNHUCJ-UHFFFAOYSA-N
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Description

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid is a useful research compound. Its molecular formula is C16H14ClFO4 and its molecular weight is 324.73. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Functional Group Interactions

In the realm of organic synthesis, benzoic acids have been utilized as pivotal substrates for directed lithiation, enabling the ortho-functionalization of the aromatic ring. The study by Bennetau et al. (1995) elucidates the directed lithiation of unprotected benzoic acids, offering insights into how 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid could be ortho-lithiated under standard conditions. This methodology facilitates the introduction of various electrophiles, paving the way for the synthesis of diversely substituted benzoic acids (B. Bennetau, J. Mortier, J. Moyroud, J. Guesnet, 1995).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural modification of benzoic acid derivatives has led to the discovery of novel therapeutic agents. Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives, revealing the importance of substituent patterns for biological activity. This research indicates the potential of functionalized benzoic acids, like this compound, in the design and synthesis of new pharmacologically active compounds (W. Grell, R. Hurnaus, G. Griss, R. Sauter, E. Rupprecht, M. Mark, P. Luger, H. Nar, H. Wittneben, P. Müller, 1998).

Material Science and Optical Applications

In material science, the study by Chandrakantha et al. (2013) on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlights the optical nonlinearity of compounds containing benzoic acid groups, suggesting their suitability for optical limiting applications. This implies that derivatives of benzoic acid, including this compound, could be explored for their potential in developing new materials with desirable optical properties (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013).

Properties

IUPAC Name

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCBJWIKNHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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